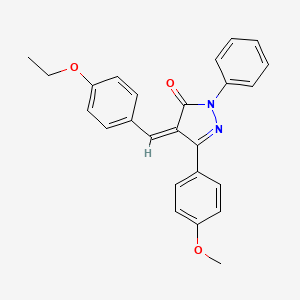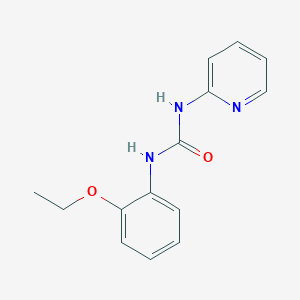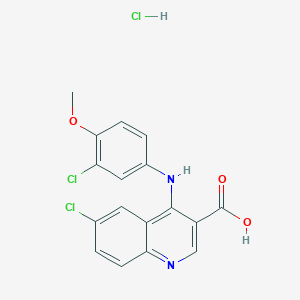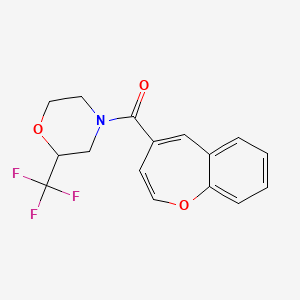
(4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic organic compound belonging to the class of pyrazolones Pyrazolones are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, and antipyretic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of appropriate aldehydes and hydrazines under controlled conditions. One common method includes the reaction of 4-ethoxybenzaldehyde with 4-methoxyphenylhydrazine in the presence of a base, followed by cyclization to form the pyrazolone ring. The reaction conditions often require refluxing in ethanol or another suitable solvent to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced pyrazolone derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
(4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of (4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-(4-methoxybenzylidene)-5-(4-ethoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(4-ethoxybenzylidene)-5-(4-hydroxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- (4Z)-4-(4-methoxybenzylidene)-5-(4-hydroxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
The uniqueness of (4Z)-4-(4-ethoxybenzylidene)-5-(4-methoxyphenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups on the aromatic rings enhances its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4Z)-4-[(4-ethoxyphenyl)methylidene]-5-(4-methoxyphenyl)-2-phenylpyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-3-30-22-13-9-18(10-14-22)17-23-24(19-11-15-21(29-2)16-12-19)26-27(25(23)28)20-7-5-4-6-8-20/h4-17H,3H2,1-2H3/b23-17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYHHKVCAIAUHO-QJOMJCCJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-[3-(trifluoromethyl)benzyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5449802.png)
![1-[3-({4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5449804.png)
![{4-benzyl-1-[(5-methoxy-1H-indol-2-yl)carbonyl]piperidin-4-yl}methanol](/img/structure/B5449807.png)
![1-[(2R,3R,6R)-3-(3-methoxyphenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentan-1-one](/img/structure/B5449823.png)
![1-[(1-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(2-methylquinolin-6-yl)piperidin-4-ol](/img/structure/B5449827.png)

![N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide](/img/structure/B5449869.png)
![2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5449873.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5449879.png)
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]pyridazin-3-amine](/img/structure/B5449882.png)
![2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B5449887.png)


![3,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5449907.png)
